Methyl 4-nitropyridine-2-carboxylate physical and chemical properties
Methyl 4-nitropyridine-2-carboxylate physical and chemical properties
An In-depth Technical Guide to Methyl 4-nitropyridine-2-carboxylate
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-nitropyridine-2-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective use as a synthetic intermediate and building block.
Molecular Identity and Structure
Methyl 4-nitropyridine-2-carboxylate, also known as methyl 4-nitropicolinate, is a substituted pyridine derivative. The presence of an electron-withdrawing nitro group and a methyl ester on the pyridine ring defines its unique reactivity and utility in organic synthesis.
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IUPAC Name : methyl 4-nitropyridine-2-carboxylate[1]
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Synonyms : Methyl 4-nitropicolinate, 4-Nitro-pyridine-2-carboxylic acid methyl ester[1]
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CAS Number : 29681-41-2[1]
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Molecular Formula : C₇H₆N₂O₄[1]
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Molecular Weight : 182.13 g/mol [1]
Structural Identifiers:
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SMILES : COC(=O)C1=NC=CC(=C1)[O-][1]
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InChI : InChI=1S/C7H6N2O4/c1-13-7(10)6-4-5(9(11)12)2-3-8-6/h2-4H,1H3[1]
Physicochemical Properties
The physicochemical properties of a compound are fundamental to designing reaction conditions, purification strategies, and formulation approaches. The data for Methyl 4-nitropyridine-2-carboxylate is summarized below.
| Property | Value | Source |
| Molecular Weight | 182.13 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Inferred from similar compounds[2] |
| Melting Point | Data not readily available. Similar compounds like 2-Methyl-4-nitropyridine N-oxide melt at 155-159 °C.[3] | N/A |
| Boiling Point | Data not readily available. Predicted to be high due to polarity. | N/A |
| Solubility | Expected to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO.[2] | N/A |
| XLogP3 | 0.9 | PubChem[1] |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is crucial for verifying the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for Methyl 4-nitropyridine-2-carboxylate, based on its functional groups and structural analysis of related molecules.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. Due to the electron-withdrawing effects of the nitro and ester groups, the ring protons will be shifted downfield.
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Expected Chemical Shifts (δ, ppm) :
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~8.5-9.0 ppm (Aromatic protons, complex splitting pattern)
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~3.9-4.1 ppm (Singlet, 3H, -OCH₃)
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¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.
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Expected Chemical Shifts (δ, ppm) :
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~164-166 ppm (Ester carbonyl carbon, C=O)
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~150-155 ppm (Aromatic carbons attached to nitrogen and nitro group)
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~120-140 ppm (Other aromatic carbons)
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~53-55 ppm (Methyl carbon, -OCH₃)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[4]
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Expected Vibrational Frequencies (cm⁻¹) :
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~1720-1740 cm⁻¹ : Strong absorption from the C=O stretch of the ester group.
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~1520-1560 cm⁻¹ : Strong, asymmetric N-O stretch of the nitro group.
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~1340-1360 cm⁻¹ : Strong, symmetric N-O stretch of the nitro group.
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~1600-1450 cm⁻¹ : Medium to weak absorptions from the C=N and C=C stretching vibrations of the pyridine ring.
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~1100-1300 cm⁻¹ : C-O stretch of the ester.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
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Expected m/z values :
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Molecular Ion (M⁺) : Expected at m/z 182, corresponding to the molecular weight.
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Key Fragmentation Pathways : Loss of the methoxy group (-OCH₃, m/z 31), loss of the nitro group (-NO₂, m/z 46), and loss of the entire ester group (-COOCH₃, m/z 59).
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Protocol: General Procedure for NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for obtaining high-quality NMR data.
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Sample Preparation : Accurately weigh 5-10 mg of Methyl 4-nitropyridine-2-carboxylate.
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Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peak should not overlap with key analyte signals.
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Internal Standard (Optional but Recommended) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
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Instrument Setup : Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz spectrometer) should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is validated by the sharp, symmetric peak shape of the reference signal.[4]
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Data Acquisition :
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Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.[4]
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Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
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Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak or the internal standard.
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Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule.
Caption: Key chemical transformations of the title compound.
Synthesis Overview
Methyl 4-nitropyridine-2-carboxylate is typically synthesized from its corresponding carboxylic acid or via nitration of a pyridine precursor. A common laboratory-scale synthesis involves two primary steps:
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Nitration of Pyridine N-oxide : Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide. This step directs the nitration to the 4-position. [6]2. Functional Group Manipulation : The resulting 4-nitropyridine N-oxide can then be converted to the target molecule through a series of steps that introduce the carboxylic acid/ester functionality at the 2-position and deoxygenate the N-oxide. A more direct route is the esterification of commercially available 4-nitropyridine-2-carboxylic acid.
Protocol: Esterification of 4-Nitropyridine-2-carboxylic Acid
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Reaction Setup : Suspend 4-nitropyridine-2-carboxylic acid in methanol (MeOH).
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Catalysis : Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the suspension.
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Heating : Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Workup : After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
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Extraction : Extract the product into an organic solvent such as ethyl acetate.
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Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 4-nitropyridine-2-carboxylate.
Applications in Drug Discovery and Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Methyl 4-nitropyridine-2-carboxylate serves as a valuable building block for several reasons:
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Scaffold Introduction : It allows for the direct incorporation of a substituted pyridine moiety.
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Versatile Functional Handles : The nitro group and the ester are orthogonal functional groups that can be selectively manipulated. The reduction of the nitro group to an amine is a key step in many synthetic pathways, providing a site for amide, sulfonamide, or urea formation, enabling the exploration of structure-activity relationships (SAR). [2][7]* Modulation of Physicochemical Properties : The introduction of a methyl group can modulate properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing a lead compound's pharmacokinetic profile. [7] While specific applications of this exact molecule in launched drugs are not widely documented, its analogs and derivatives are of significant interest. For instance, methyl-substituted nitropyridine N-oxides have been studied as ligands for copper(II) complexes with potential cytotoxic activity against cancer cell lines. [8]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.
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Hazard Identification :
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Precautions for Safe Handling :
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Handle in a well-ventilated place, preferably within a chemical fume hood. [12] * Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12] * Avoid the formation of dust and aerosols. [12] * Wash hands thoroughly after handling. [9]
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Conditions for Safe Storage :
References
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PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). methyl 4-nitropyridine-2-carboxylate 1-oxide — Chemical Substance Information. Retrieved from [Link]
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Chemsrc. (2025). CAS#:30235-16-6 | 6-Methyl-4-nitropyridine-2-carboxylic acid. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Methyl 4-nitropyridine-2-carboxylate 1-oxide. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethyl-6-methyl-4-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-methyl-4-nitropyridine-2-carboxylate (C8H8N2O4). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
- Puszko, A., et al. (1996). Dipole moments and spectroscopic properties of methyl-4-nitropyridine N-oxides. Monatshefte für Chemie Chemical Monthly, 127.
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NextSDS. (n.d.). methyl 6-methyl-4-nitropyridine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
- Puszko, A., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Journal of Inorganic Biochemistry.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
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Chemazone. (n.d.). methyl 4-nitropyridine-2-carboxylate - 29681-41-2. Retrieved from [Link]
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Wang, Q., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]
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MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). A new 2-carboxylate-substituted 4,4′-bipyridine ligand. Retrieved from [Link]
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J-GLOBAL. (n.d.). Gibberellin A15 | Chemical Substance Information. Retrieved from [Link]
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J-GLOBAL. (n.d.). L-Aspartic acid 1-potassium salt | Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
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ACS Publications. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]
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The Good Scents Company. (n.d.). N-(3-hydroxy-4-methoxyphenyl)-2isopropyl-5,5-dimethylcyclohexanecarboxamide. Retrieved from [Link]
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